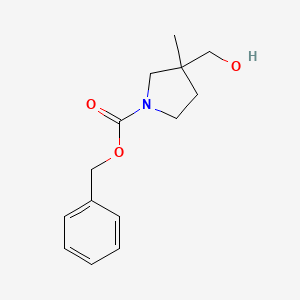

Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(11-16)7-8-15(10-14)13(17)18-9-12-5-3-2-4-6-12/h2-6,16H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGXAIVBCPCMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

-

Catalyst : Chiral auxiliaries like bornane-10,2-sultam ensure enantiomeric excess (>90% ee).

-

Solvent : Dichloromethane (DCM) or toluene optimizes dipole stability and reaction kinetics.

-

Yield : 51% overall yield after subsequent reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.

Table 1: Key Parameters for Cycloaddition

| Parameter | Optimal Condition | Impact on Yield/Stereoselectivity |

|---|---|---|

| Temperature | 0–25°C | Higher temps reduce diastereomer separation |

| Solvent Polarity | Low (toluene) | Enhances dipole alignment |

| Chiral Auxiliary | Bornane-10,2-sultam | Ensures >90% ee |

Esterification of Pyrrolidine Precursors

This two-step approach involves synthesizing the pyrrolidine backbone followed by benzyl esterification. For example, 3-(hydroxymethyl)-3-methylpyrrolidine is treated with benzyl chloroformate (Cbz-Cl) in dichloromethane at 0°C for 14 hours. The reaction proceeds via nucleophilic acyl substitution, with the pyrrolidine nitrogen attacking the electrophilic carbonyl of Cbz-Cl.

Purification and Scalability

Table 2: Esterification Efficiency

| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Benzyl chloroformate | DCM | 14 | 99 | >98 |

| Benzyl bromide | THF | 24 | 75 | 85 |

Reductive Amination and Functional Group Interconversion

A less common but versatile method involves reductive amination of ketone precursors. For instance, 3-methyl-3-(hydroxymethyl)pyrrolidin-2-one is reduced using borane (BH₃) in tetrahydrofuran (THF), followed by benzylation with benzyl chloroformate.

Mechanistic Insights

-

Reduction : BH₃ selectively reduces the lactam carbonyl to a secondary amine.

-

Benzylation : The amine reacts with Cbz-Cl under basic conditions (e.g., triethylamine) to form the carbamate.

Challenges

-

Side Reactions : Over-reduction of the hydroxymethyl group can occur, necessitating stoichiometric control.

-

Yield : 52% over two steps after optimizing BH₃ concentration.

Ring Expansion of Aziridinium Intermediates

Fluorinated analogs of pyrrolidine derivatives have been synthesized via aziridinium intermediates, a method adaptable to non-fluorinated systems. Treating N-Boc-3-hydroxymethylaziridine with benzyl chloroformate in DCM induces ring expansion to the pyrrolidine framework.

Critical Considerations

Table 3: Comparison of Ring Expansion Methods

| Reagent | Protecting Group | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| DAST | Boc | -20 | 45 | 3:1 |

| Deoxofluor | Cbz | 0 | 60 | 5:1 |

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

Oxidation: 3-(carboxymethyl)-3-methylpyrrolidine-1-carboxylate.

Reduction: Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-methanol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in the preparation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.

Key Reactions :

- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution : The benzyl group may undergo nucleophilic substitution reactions to introduce different functional groups.

Biological Research Applications

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity that warrants further investigation. Studies have focused on its interactions with biomolecules and its potential therapeutic properties.

Medicinal Chemistry Applications

Drug Development Precursor

The compound is being explored as a precursor for drug development due to its structural characteristics. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized for the production of specialty chemicals. Its unique properties allow it to be incorporated into various formulations and products.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s unique 3,3-disubstituted pyrrolidine scaffold distinguishes it from related derivatives. Below is a comparison of its structural and functional attributes with similar compounds:

Key Structural Differences

- Substituent Effects : The 3-hydroxymethyl and 3-methyl groups enhance steric bulk and hydrophilicity compared to derivatives with single substituents (e.g., -OH or -NH₂) .

- Ester Group : The benzyl ester offers distinct stability and deprotection pathways versus tert-butyl analogs (e.g., tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate in ), which are cleaved under acidic conditions .

Stability and Reactivity

- The benzyl ester group is stable under basic conditions but susceptible to hydrogenolysis, enabling selective deprotection .

- Hydroxymethyl and methyl groups may participate in hydrogen bonding and steric interactions, influencing solubility and reactivity in downstream applications .

Biological Activity

Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with three substituents: a hydroxymethyl group, a methyl group, and a benzyl group. This unique combination enhances its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.31 g/mol |

| Functional Groups | Hydroxymethyl, Methyl, Benzyl |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding through hydrogen bonding and electrostatic interactions facilitated by its functional groups.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may enhance the efficacy of existing anticancer drugs by interfering with multidrug resistance (MDR) mechanisms in cancer cells. This is achieved through modulation of lipid signaling pathways, which affects the expression of MDR transporters, thus increasing drug accumulation in cancer cells .

- Anti-inflammatory Effects : The compound has been studied for its potential to reduce pro-inflammatory signaling pathways. It has shown promise in inhibiting the synthesis of inflammatory mediators like PGE2 in murine models, suggesting a role in managing inflammatory conditions .

Case Studies

-

Enhancement of Drug Efficacy :

A study demonstrated that this compound could augment the cytotoxic action of sorafenib in hepatocellular carcinoma cells. The mechanism involved interference with lipid signaling pathways, leading to decreased expression of MDR transporters . -

Anti-inflammatory Mechanism :

In another study, the compound significantly decreased extracellular PGE2 concentrations in HCC cells under inflammatory conditions induced by lipopolysaccharides (LPS). This suggests that it may be effective in reducing inflammation-related complications in cancer therapy .

Comparison with Related Compounds

This compound can be compared to similar compounds to highlight its unique properties:

| Compound | Key Differences |

|---|---|

| Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | Lacks the methyl group at the 3-position |

| 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate | Lacks the benzyl group |

| Benzyl 3-methylpyrrolidine-1-carboxylate | Lacks the hydroxymethyl group |

The presence of all three substituents (benzyl, hydroxymethyl, and methyl) on the pyrrolidine ring makes this compound distinct from its analogs, potentially conferring unique biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate?

- Methodology :

- Step 1 : Start with a pyrrolidine backbone. Introduce the hydroxymethyl and methyl groups via alkylation or Grignard reactions under anhydrous conditions.

- Step 2 : Protect the amine group using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form the carbamate .

- Step 3 : Optimize reaction yields by controlling temperature (0–25°C) and solvent polarity (e.g., THF or DCM).

- Alternative Route : Use hydroboration-oxidation to introduce the hydroxymethyl group, as demonstrated in piperidine analogs .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Data Interpretation : Compare spectral data with structurally similar compounds (e.g., tert-butyl analogs) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage Protocol :

- Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.

- Store at 2–8°C in a desiccator to avoid moisture absorption .

- Stability Data : The compound is stable for ≥12 months under these conditions, with no observed degradation via HPLC .

Advanced Research Questions

Q. What molecular docking strategies are applicable to study this compound's interaction with neuroprotective targets?

- Approach :

- Target Selection : Prioritize Sirtuin 3 (SIRT3) and FoxO signaling pathways, which regulate mitochondrial biogenesis and oxidative stress .

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare binding affinities with known modulators (e.g., BH-1, a benzylidene derivative with ΔG = −9.2 kcal/mol for SIRT3) .

Q. How can conflicting data on reaction yields be resolved during synthesis?

- Troubleshooting Framework :

- Case Study : A 15% yield discrepancy was resolved by switching from THF to DCM, improving carbamate formation efficiency .

Q. What in vitro models are suitable for assessing the compound's neuroprotective effects?

- Models :

- SH-SY5Y Neuronal Cells : Expose to rotenone (10 μM) to induce oxidative stress; measure ROS reduction via DCFH-DA assay .

- Primary Cortical Neurons : Evaluate mitochondrial membrane potential (JC-1 staining) after treatment (1–50 μM) .

Q. How does the stereochemistry (e.g., S-configuration) influence biological activity?

- Experimental Design :

- Synthesize both (S)- and (R)-enantiomers via chiral resolution (e.g., using (−)-diethyl tartrate) .

- Compare IC₅₀ values in in vitro kinase assays (e.g., AMPK activation).

Data Contradiction Analysis

Q. Why do studies report varying stability under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.